

Spectroscopic Comparison of 3,5-Diiodopyridin-2-ol and its Tautomeric Isomer

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Compound of Interest

Compound Name: 3,5-Diiodopyridin-2-ol

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **3,5-diiodopyridin-2-ol**, with a focus on its tautomeric equilibrium with 3,5-diiodo-2(1H)-pyridone.

This guide provides a comparative analysis of the spectroscopic properties of **3,5-diiodopyridin-2-ol** and its predominant tautomer, 3,5-diiodo-2(1H)-pyridone. Due to the limited availability of direct experimental data for **3,5-diiodopyridin-2-ol**, this guide incorporates data from structurally similar compounds, such as 3,5-dichloropyridin-2-one and 3,5-dibromopyridin-2-one, to infer and discuss the expected spectroscopic features. This comparative approach offers valuable insights for the characterization and analysis of this and related compounds.

Tautomerism of 3,5-Diiodopyridin-2-ol

Substituted 2-hydroxypyridines, including **3,5-diiodopyridin-2-ol**, exist in a tautomeric equilibrium with their corresponding 2-pyridone form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. In the case of **3,5-diiodopyridin-2-ol**, the equilibrium lies significantly towards the 3,5-diiodo-2(1H)-pyridone tautomer, which is the more stable form in most conditions.

Caption: Tautomeric equilibrium between the enol and keto forms.

Spectroscopic Data Comparison

The following tables summarize the expected and available spectroscopic data for **3,5-diiodopyridin-2-ol** (in its pyridone tautomeric form) and related halogenated analogues.

¹H NMR Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Compound	H-4	H-6	N-H
3,5-Diiodo-2(1H)-pyridone	~8.0-8.2	~7.8-8.0	~12.0-13.0
3,5-Dichloro-2(1H)-pyridone	7.82	7.65	12.58
3,5-Dibromo-2(1H)-pyridone	7.95	7.80	12.60

Values for 3,5-diiodo-2(1H)-pyridone are predicted based on trends observed in halogenated pyridones.

The presence of two doublets in the aromatic region is characteristic of the 3,5-disubstituted pattern. The downfield shift of the N-H proton is indicative of the pyridone tautomer. The electron-withdrawing nature of the iodine atoms is expected to deshield the ring protons, resulting in chemical shifts at the lower end of the aromatic region.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Compound	C-2 (C=O)	C-3	C-4	C-5	C-6
3,5-Diiodo-2(1H)-pyridone	~158-160	~80-85	~145-150	~80-85	~140-145
3,5-Dichloro-2(1H)-pyridone	159.4	118.9	142.7	118.9	139.8
3,5-Dibromo-2(1H)-pyridone	159.2	108.7	145.4	108.7	142.1

Values for 3,5-diiodo-2(1H)-pyridone are predicted.

The carbonyl carbon (C-2) of the pyridone tautomer typically appears around 160 ppm. The carbons directly bonded to iodine (C-3 and C-5) are expected to show significantly upfield shifts due to the heavy atom effect of iodine.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	$\nu(\text{N-H})$	$\nu(\text{C=O})$	$\nu(\text{C=C/C=N})$
3,5-Diiodo-2(1H)-pyridone	~3100-2900 (broad)	~1650-1630	~1600-1550
3,5-Dichloro-2(1H)-pyridone	3080	1645	1590, 1550

The broad absorption in the 3100-2900 cm⁻¹ region is characteristic of the N-H stretching vibration of the pyridone tautomer, often broadened due to hydrogen bonding. The strong absorption band around 1650-1630 cm⁻¹ is indicative of the carbonyl (C=O) stretch, a key feature distinguishing the pyridone from the hydroxypyridine form.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments
3,5-Diiodopyridin-2-ol	347	[M-I] ⁺ , [M-HI] ⁺ , [M-CO] ⁺
3,5-Diiodo-4-pyridinol	347	[M-I] ⁺ , [M-HI] ⁺ , [M-CO] ⁺

The mass spectrum of **3,5-diiodopyridin-2-ol** is expected to show a prominent molecular ion peak at m/z 347. Due to the presence of two iodine atoms, characteristic fragmentation patterns involving the loss of iodine radicals (I•) and hydrogen iodide (HI) are anticipated.

UV-Vis Spectroscopy

Table 5: UV-Vis Absorption Maxima (λ_{max} , nm)

Compound	Solvent	λ_{max} (nm)
3,5-Diiodo-2(1H)-pyridone	Methanol	~230, ~310
2(1H)-Pyridone	Water	225, 297

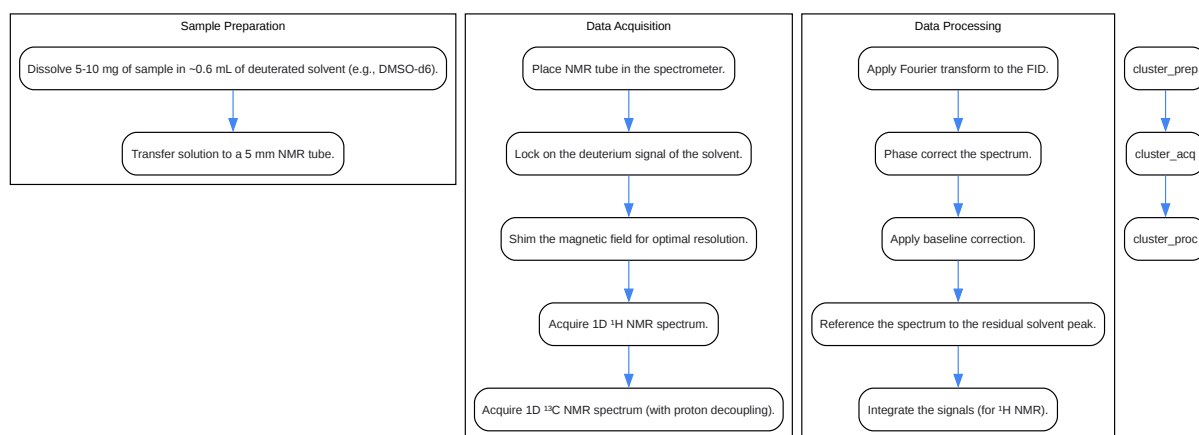
Values for 3,5-diiodo-2(1H)-pyridone are predicted based on the spectrum of the parent compound.

The UV-Vis spectrum of 2(1H)-pyridones typically displays two main absorption bands. The introduction of iodine substituents is expected to cause a bathochromic (red) shift in these absorption maxima.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy



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Caption: General workflow for NMR spectroscopic analysis.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the diiodopyridinol isomer in a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in a 5 mm NMR tube.
- **Instrumentation:** Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:** Utilize a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **^{13}C NMR Acquisition:** Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

- **Data Processing:** Process the raw data (FID) with an appropriate software package. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Infrared (IR) Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory. Apply pressure to ensure good contact.
- **Sample Preparation (KBr Pellet):** Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
- **Data Acquisition:** Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
- **Data Analysis:** Identify characteristic absorption bands and compare them to known values for functional groups.

UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_{max} .
- **Data Acquisition:** Record the absorption spectrum over a range of 200-400 nm using a double-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
- **Data Analysis:** Determine the wavelength(s) of maximum absorbance (λ_{max}).

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). For EI, direct insertion probe or gas chromatography (GC) can be used. For ESI, the sample is typically dissolved in a suitable solvent and infused or injected via liquid chromatography (LC).

- **Data Acquisition:** Acquire the mass spectrum over an appropriate m/z range.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
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